![molecular formula C12H12N2OS B183280 2-Amino-5-benzylthiophene-3-carboxamide CAS No. 383382-37-4](/img/structure/B183280.png)
2-Amino-5-benzylthiophene-3-carboxamide
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Description
2-Amino-5-benzylthiophene-3-carboxamide (abbreviated as ABTC) is an organic molecule that has been the subject of extensive research due to its potential applications in medicinal chemistry. ABTC has been used in a variety of research studies, including in vitro and in vivo experiments, due to its unique properties and potential to be used as a therapeutic agent. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of ABTC.
Scientific Research Applications
Targeted Synthesis and Biological Activity
The synthesis and analysis of azomethine derivatives of 2-amino-thiophene compounds have shown promising prospects for further study and molecular design due to their cytostatic, antitubercular, and anti-inflammatory activities. These derivatives are synthesized through the interaction of aromatic aldehydes with 2-amino-thiophene compounds, showing high purity and potential for pharmacological applications (Chiriapkin et al., 2021).
Synthesis and Characterization
A study on the synthesis, characterization, and antimicrobial evaluation of thiophene-2-carboxamides highlighted their potential in antimicrobial applications. The synthesis involves condensation reactions and characterization through various spectroscopic techniques, pointing towards their utility in developing new antimicrobial agents (Talupur et al., 2021).
Antimicrobial Activity
Research on the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides reveals that these compounds exhibit significant activity against various microorganisms, including strains resistant to conventional antibiotics. This study showcases the potential of thiophene derivatives in combating bacterial and fungal infections (Kolisnyk et al., 2015).
Anticonvulsant and Antitubercular Activities
A study exploring the synthesis and anticonvulsant activity of Schiff bases of 2-aminothiophenes, along with their in silico properties, indicates these compounds' potential in developing new treatments for convulsive disorders. Their structure-activity relationship and molecular docking studies suggest these derivatives as promising candidates for anticonvulsant therapy (Kunda et al., 2013).
Photophysical Properties
Another study focused on the microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls and their photophysical properties, revealing their potential as blue emissive materials. This research opens avenues for utilizing 2-amino-thiophene derivatives in optoelectronic applications due to their luminescence in the blue region with high fluorescence quantum yields (Novanna et al., 2020).
properties
IUPAC Name |
2-amino-5-benzylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-11(15)10-7-9(16-12(10)14)6-8-4-2-1-3-5-8/h1-5,7H,6,14H2,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMZWPGWTMIMON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(S2)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397351 |
Source
|
Record name | 2-amino-5-benzylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-benzylthiophene-3-carboxamide | |
CAS RN |
383382-37-4 |
Source
|
Record name | 2-amino-5-benzylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-benzylthiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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